molecular formula C11H12ClN B1592079 N-Methyl-1-naphthylamine Hydrochloride CAS No. 4643-36-1

N-Methyl-1-naphthylamine Hydrochloride

Cat. No.: B1592079
CAS No.: 4643-36-1
M. Wt: 193.67 g/mol
InChI Key: ALZGTEASAJRPTL-UHFFFAOYSA-N
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Description

N-Methyl-1-naphthalenemethylamine hydrochloride has been used as a reagent for the determination of isocyanates in air by UV or fluorescence detection . It has also been used in the preparation of a key intermediate required for the synthesis of terbinafine .


Synthesis Analysis

The synthesis of N-Methyl-1-naphthalenemethylamine hydrochloride involves several steps, but the exact process is not detailed in the available resources. It’s known that this compound has been used in the preparation of a key intermediate required for the synthesis of terbinafine .


Molecular Structure Analysis

The molecular formula of N-Methyl-1-naphthalenemethylamine hydrochloride is C11H11N.ClH . Its molecular weight is 207.70 . The structure includes a naphthalene ring with a methylamine group attached .


Physical And Chemical Properties Analysis

N-Methyl-1-naphthalenemethylamine hydrochloride has a melting point of 191-193 °C . It has a molar refractivity of 53.7±0.3 cm^3 . The compound has a polar surface area of 12 Å^2 and a molar volume of 143.0±3.0 cm^3 .

Scientific Research Applications

Photophysical Properties and Biological Applications

N-Methyl-1-naphthylamine hydrochloride derivatives are significant in various chemical and biological processes. They exhibit intriguing photophysical properties like tunable and polarity-sensitive fluorescence emission and large Stokes shifts. These properties enable them to be used in biological imaging, such as imaging lipid droplets in cells and monitoring cellular lipid droplets growth. The synthesis process of these compounds involves Cu(I)-catalyzed benzannulation, which offers advantages like high yields, incorporation of diverse functional groups, and green solvent use (Su et al., 2019).

Electropolymerization

This compound derivatives have been used in electropolymerization studies. Electropolymerization from acidic aqueous solutions of related compounds, such as 2-methyl-1-naphthylamine, has been investigated, leading to the formation of polymers with redox properties. This suggests potential applications in materials science, especially in developing novel polymeric materials with specific electrical properties (Ćirić-Marjanović et al., 2003).

Analytical Applications

This compound derivatives can be utilized in analytical chemistry. For instance, a study developed a method for analyzing aromatic amines in water samples using single-drop microextraction with ionic liquids, demonstrating an efficient and sensitive approach for water sample analysis. This indicates the potential utility of these compounds in environmental monitoring and analysis (Zhou & Ye, 2008).

Nanotechnology

In nanotechnology, derivatives of this compound have been explored for synthesizing nanostructured materials. For example, poly(1-naphthylamine) synthesized by a template-free method showed that the morphology and size of the particles were strongly influenced by the presence of dopants, indicating the potential for creating customized nanostructures for various applications (Riaz et al., 2007).

Properties

IUPAC Name

N-methylnaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8,12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZGTEASAJRPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611267
Record name N-Methylnaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4643-36-1
Record name N-Methylnaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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